N-Benzyl-2,2,5,5-tetramethyloxazolidine is a chiral auxiliary used in asymmetric synthesis. [] It belongs to the class of oxazolidines, which are heterocyclic organic compounds containing a five-membered ring with one oxygen and one nitrogen atom. [] This compound acts as a chiral inducer, promoting the formation of one enantiomer over the other in chemical reactions. []
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound that belongs to the class of amines and is characterized by its unique oxolane (tetramethyl) structure. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science.
The compound is synthesized through specific organic chemistry processes, often involving the reaction of benzyl amines with oxolane derivatives. The exact sources of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine are typically found in specialized chemical databases and literature focusing on organic synthesis.
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine can be classified as:
The synthesis of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine generally involves several key methods:
The synthesis may require specific catalysts and reaction conditions (e.g., temperature, pressure) to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine features:
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine can participate in various chemical reactions:
The reaction conditions (solvent choice, temperature) are critical for optimizing yields and minimizing by-products.
The mechanism of action for N-benzyl-2,2,5,5-tetramethyloxolan-3-amine primarily revolves around its interactions as a nucleophile in various chemical environments. Its ability to donate electrons makes it effective in forming bonds with electrophilic centers in other molecules.
Research on its mechanism often involves kinetic studies to understand reaction rates and pathways under different conditions.
Physical property data can be obtained from databases like PubChem or ChemSpider for detailed analysis.
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine has potential applications in:
This compound's versatility makes it an interesting subject for further research and application development across multiple scientific disciplines.
N-Benzyl-2,2,5,5-tetramethyloxolan-3-amine (CID 97161227) belongs to the oxolane family—saturated five-membered rings containing one oxygen atom. Its systematic IUPAC name designates the benzylamino group at position 3 and methyl substituents at carbons 2 and 5. The stereocenter at C3 confers chirality, typically denoted as (3S) or (3R) in enantiopure forms [1] [7].
Structurally, it combines two pharmacophoric elements:
Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | (3S)-N-benzyl-2,2,5,5-tetramethyloxolan-3-amine |
Molecular Formula | C₁₅H₂₃NO |
Canonical SMILES | CC1(CC(OC1(C)C)NCC2=CC=CC=C2)C |
Ring Classification | Oxygen-containing heterocycle (oxolane) |
Chiral Centers | C3 position |
The tetramethyl groups impede ring puckering, conferring predictable three-dimensional orientation to the C3-amine—critical for stereoselective synthesis [6] [7].
"The derivative containing the decyl chain attached to the quaternary nitrogen atom exhibited the highest antimicrobial potency, attributable to lipophilic membrane disruption" [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7